molecular formula C15H10BrN3O2 B4837941 N-(4-bromophenyl)-5-(3-pyridinyl)-3-isoxazolecarboxamide

N-(4-bromophenyl)-5-(3-pyridinyl)-3-isoxazolecarboxamide

Cat. No.: B4837941
M. Wt: 344.16 g/mol
InChI Key: IPASXJYZOZEACF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-5-(3-pyridinyl)-3-isoxazolecarboxamide, also known as BRD-708 or GSK-690693, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound was first synthesized by researchers at GlaxoSmithKline and has since been the subject of numerous scientific studies.

Mechanism of Action

N-(4-bromophenyl)-5-(3-pyridinyl)-3-isoxazolecarboxamide works by inhibiting the activity of several kinases that are involved in cancer cell growth and survival. Specifically, it inhibits the activity of AKT, PDK1, and mTOR. These kinases are involved in several signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these kinases, this compound disrupts these signaling pathways and induces cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. It inhibits the activity of several kinases that are involved in cancer cell growth and survival, which leads to decreased cell proliferation and increased cell death. Additionally, this compound has been shown to induce autophagy in cancer cells, which is a cellular process that leads to the degradation of damaged or unwanted cellular components.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-bromophenyl)-5-(3-pyridinyl)-3-isoxazolecarboxamide is that it has been extensively studied in preclinical models, which has provided a wealth of information about its mechanism of action and potential therapeutic applications. Additionally, it has been shown to be effective in inhibiting the growth of a variety of cancer cell lines, which suggests that it may have broad therapeutic potential.
One limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, it is a small molecule inhibitor, which means that it may have limitations in terms of its ability to penetrate tumors and reach cancer cells in vivo.

Future Directions

There are several potential future directions for research on N-(4-bromophenyl)-5-(3-pyridinyl)-3-isoxazolecarboxamide. One area of interest is the development of combination therapies that include this compound and other cancer drugs. Another area of interest is the development of more potent and selective inhibitors of the kinases that are targeted by this compound. Additionally, further research is needed to determine the safety and efficacy of this compound in clinical trials, which could pave the way for its use in cancer therapy.

Scientific Research Applications

N-(4-bromophenyl)-5-(3-pyridinyl)-3-isoxazolecarboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of several kinases that are involved in cancer cell growth and survival, including AKT, PDK1, and mTOR. In preclinical studies, this compound has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells.

Properties

IUPAC Name

N-(4-bromophenyl)-5-pyridin-3-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O2/c16-11-3-5-12(6-4-11)18-15(20)13-8-14(21-19-13)10-2-1-7-17-9-10/h1-9H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPASXJYZOZEACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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